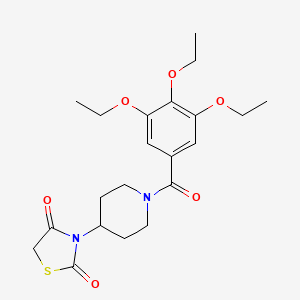

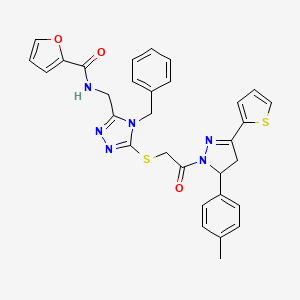

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The compound contains a thiazolidine-2,4-dione moiety, a piperidin-4-yl group, and a 3,4,5-triethoxybenzoyl group. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Thiazolidine-2,4-dione derivatives, related to the chemical structure of interest, have been extensively studied for their antimicrobial properties. A synthesis strategy involving Knoevenagel condensation has led to compounds showing significant antibacterial activity against Gram-positive bacteria and remarkable antifungal activity. The specific compound 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones demonstrated potent antimicrobial effects, highlighting the therapeutic potential of thiazolidine derivatives in combating infectious diseases (Prakash et al., 2011).

Anticancer Activity

Thiazolidine-2,4-dione derivatives have also been synthesized for their potential anticancer activity. A study focusing on N-substituted indole derivatives, incorporating thiazolidine-2,4-dione, revealed compounds that significantly inhibited the topoisomerase-I enzyme, a crucial target in cancer therapy. This suggests the structure's potential in developing new anticancer agents, offering insights into the design of novel therapeutics targeting cancer cell proliferation and survival (Kumar & Sharma, 2022).

Enhancement of Biological Activities

The assembly of 5-aminomethylene derivatives of thiazolidine-2,4-dione, through the integration of various biologically active molecules, has resulted in compounds with enhanced antibacterial and antifungal activities. This strategic combination underscores the utility of thiazolidine derivatives in developing more potent antimicrobial agents, providing a foundation for future therapeutic applications (Mohanty et al., 2015).

Antidiabetic Agents

Thiazolidine-2,4-dione compounds are established for their efficacy in reducing blood glucose levels, marking them as potent antidiabetic agents. Research focusing on the synthesis of novel thiazolidine-2,4-dione derivatives has shown promising results in blood glucose reduction, reinforcing the compound's role in managing diabetes. The synthesis approach and subsequent biological evaluations have highlighted these derivatives' potential as effective antidiabetic therapies (Kadium et al., 2022).

Orientations Futures

Given the extensive biological potential of thiazolidine-2,4-dione (TZD) motifs , there is a significant interest in the development of new compounds with these motifs for various therapeutic applications. Future research could focus on optimizing the synthesis methods and exploring the biological activities of these compounds in more detail.

Propriétés

IUPAC Name |

3-[1-(3,4,5-triethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O6S/c1-4-27-16-11-14(12-17(28-5-2)19(16)29-6-3)20(25)22-9-7-15(8-10-22)23-18(24)13-30-21(23)26/h11-12,15H,4-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGELBDLMUIGXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2721612.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)

![N-butyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2721616.png)

![2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione](/img/structure/B2721617.png)

![3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721620.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721621.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2721623.png)